molecular formula C21H27N3O5 B442368 1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B442368
M. Wt: 401.5g/mol
InChI Key: JWTLKFZNBODQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group and a 3,4,5-trimethoxybenzyl group

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 3,4,5-trimethoxybenzyl chloride.

    Reaction Conditions: The piperazine ring is first reacted with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the intermediate 1-(4-nitrobenzyl)piperazine.

    Second Substitution: The intermediate is then reacted with 3,4,5-trimethoxybenzyl chloride under similar conditions to yield the final product, this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the synthesis to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzyl alcohols and piperazine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like thiols or amines, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted benzyl derivatives, and benzyl alcohols.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in research on central nervous system activity.

    1-(4-Methoxybenzyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(3,4-Dimethoxybenzyl)piperazine: Investigated for its potential anticancer and antimicrobial activities.

The uniqueness of this compound lies in the presence of both the nitro and trimethoxybenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27N3O5/c1-27-19-12-17(13-20(28-2)21(19)29-3)15-23-10-8-22(9-11-23)14-16-4-6-18(7-5-16)24(25)26/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

JWTLKFZNBODQRY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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